Didemethylchlorpromazine

Description

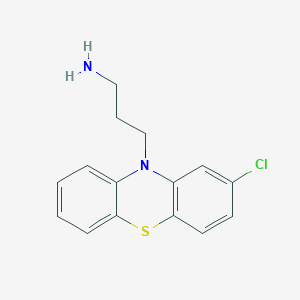

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(2-chlorophenothiazin-10-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2S/c16-11-6-7-15-13(10-11)18(9-3-8-17)12-4-1-2-5-14(12)19-15/h1-2,4-7,10H,3,8-9,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQZBABFEUDZFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3763-80-2 (mono-hydrochloride) | |

| Record name | Didemethylchlorpromazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00175126 | |

| Record name | Didemethylchlorpromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095-17-2 | |

| Record name | N,N-Didemethylchlorpromazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2095-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Didemethylchlorpromazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didemethylchlorpromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DI-N-DEMETHYL-CHLORPROMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWS2TA46B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biotransformation and Metabolic Pathways of Didemethylchlorpromazine

N-Demethylation as a Primary Biotransformation Step Leading to Didemethylchlorpromazine Formation

The formation of this compound from chlorpromazine (B137089) occurs through a sequential N-demethylation process. researchgate.netnih.gov This involves the removal of two methyl groups from the dimethylamino side chain of the parent compound, chlorpromazine. researchgate.netnih.gov The initial step is the removal of one methyl group, which results in the formation of the intermediate metabolite, monodemethylchlorpromazine (also referred to as demethylchlorpromazine). researchgate.netnih.gov Subsequently, a second demethylation event occurs, removing the remaining methyl group from monodemethylchlorpromazine to yield this compound. researchgate.netnih.gov This two-step demethylation is a primary phase I metabolic pathway for chlorpromazine. researchgate.netnih.gov

Enzymatic Mechanisms Governing this compound Formation

The biotransformation of chlorpromazine to this compound is primarily mediated by specific enzyme systems within the body, most notably the cytochrome P450 superfamily.

Role of Cytochrome P450 (CYP) Isoforms in Demethylation Processes

The cytochrome P450 (CYP) system, a group of heme-containing enzymes, plays a crucial role in the oxidative metabolism of a wide range of xenobiotics, including chlorpromazine. mlsu.ac.in Several CYP isoforms have been identified as being involved in the N-demethylation of chlorpromazine.

Table 1: Cytochrome P450 Isoforms Involved in Chlorpromazine N-Demethylation

| CYP Isoform | Role in Demethylation | Reference |

|---|---|---|

| CYP1A2 | Major contributor to both mono- and di-N-demethylation. nih.govidexlab.com | nih.govidexlab.com |

| CYP3A4 | Contributes to mono-N-demethylation, particularly at higher concentrations. nih.gov | nih.gov |

| CYP2C19 | Contributes to mono-N-demethylation, particularly at higher concentrations. nih.gov | nih.gov |

| CYP2D6 | A major enzyme in the overall metabolism of chlorpromazine, including demethylation. drugbank.com | drugbank.com |

| CYP2D18 | Preferentially catalyzes N-demethylation. tmc.edu | tmc.edu |

Subsequent Metabolic Fate of this compound

Once formed, this compound undergoes further metabolic transformations, primarily through oxidation and conjugation reactions. These phase II metabolic processes aim to increase the water solubility of the compound, facilitating its excretion from the body. mdpi.comnih.gov

Characterization of Oxidative Biotransformation Products (e.g., Sulfoxidation, Hydroxylation)

This compound can be further metabolized through oxidative pathways. One significant reaction is sulfoxidation, where an oxygen atom is added to the sulfur atom in the phenothiazine (B1677639) ring, forming a sulfoxide (B87167) derivative. nih.govosti.gov The sulphone of this compound has also been identified as a metabolite in humans. rsc.org Additionally, hydroxylation, the addition of a hydroxyl group to the aromatic ring, is another potential oxidative modification, although it is more commonly associated with the parent compound, chlorpromazine. drugbank.com

Table 2: Oxidative Metabolites of this compound

| Metabolite | Metabolic Reaction | Reference |

|---|---|---|

| This compound sulfoxide | Sulfoxidation | nih.govosti.gov |

| This compound sulphone | Further oxidation of the sulfoxide | rsc.org |

Investigation of Conjugation Pathways (e.g., Glucuronide Conjugation)

Conjugation reactions represent a major pathway for the elimination of chlorpromazine and its metabolites. drugbank.com While direct glucuronidation of this compound is not as extensively documented as for other chlorpromazine metabolites, it is a plausible metabolic step. Glucuronidation involves the attachment of a glucuronic acid moiety to the molecule, significantly increasing its polarity and water solubility, which facilitates its excretion in urine. drugbank.comnih.gov The O-glucuronides of mono- and dihydroxy-derivatives of chlorpromazine and their sulfoxides are known to be major conjugated metabolites. drugbank.com It is therefore conceivable that hydroxylated metabolites of this compound could undergo glucuronide conjugation.

Comparative Biotransformation Studies of this compound across Diverse In Vitro and Model Organism Systems

The biotransformation of this compound (DDMCPZ), a primary metabolite of the antipsychotic drug chlorpromazine (CPZ), is a complex process involving various enzymatic pathways. Understanding how this compound is metabolized across different biological systems is crucial for comprehending its complete metabolic profile. Comparative studies, utilizing a range of in vitro systems and model organisms, reveal species-specific differences and highlight the various enzymes involved in its further breakdown.

The formation of DDMCPZ itself occurs via the di-N-demethylation of the side chain of chlorpromazine. asm.orginchem.org This reaction is a key part of the Phase I metabolism of the parent drug. In humans, this process is primarily catalyzed by cytochrome P450 (CYP) isoforms, notably CYP1A2, with minor contributions from CYP3A4. tandfonline.com The subsequent metabolism of DDMCPZ, however, is less extensively documented but can be inferred from studies on chlorpromazine and its other demethylated metabolites in various models.

In Vitro Systems

In vitro models are essential tools for elucidating the metabolic pathways of xenobiotics without the complexities of whole-organism studies. nih.gov These systems range from subcellular fractions, like microsomes, to whole-cell-based assays, such as hepatocytes. thermofisher.com

Liver Microsomes: Liver microsomes are a subcellular fraction containing a high concentration of Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily. thermofisher.comnews-medical.net Studies on the parent compound, chlorpromazine, using human liver microsomes have identified the specific CYP enzymes responsible for its metabolism. For instance, CYP1A2 and CYP3A4 are key to N-demethylation and 5-sulfoxidation, while CYP2D6 is the major enzyme for 7-hydroxylation. tandfonline.com

Comparative studies with rat liver microsomes show different enzyme involvement; the CYP2D and CYP2B subfamilies are implicated in N-demethylation of the related compound promazine. tandfonline.com While direct studies on DDMCPZ metabolism in microsomes are limited, research on demethylated products of CPZ in rabbit liver homogenates (a preparation containing microsomes) indicates that they undergo further metabolic N- and alpha-C-oxidation to form hydroxylamines and carboxylic acids. nih.gov This suggests that DDMCPZ, as a primary amine, is likely a substrate for further oxidation reactions within the liver.

Hepatocytes: Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes, allowing for the study of sequential reactions like oxidation followed by conjugation. altex.orgresearchgate.net Comparative studies using hepatocytes from different species (e.g., human, rat, mouse, dog, monkey) are critical for identifying species-specific metabolites and predicting human metabolic profiles. mdpi.commdpi.com For chlorpromazine, metabolism in human hepatocytes would lead to the formation of DDMCPZ, which could then undergo further reactions like hydroxylation and subsequent glucuronidation. mdpi.comdrugbank.com The use of humanized mouse models, whose livers are engrafted with human hepatocytes, further confirms that hepatocytes can reliably predict human metabolic pathways in vivo. mdpi.com

The following table summarizes the key enzymes and metabolic pathways for the parent compound, chlorpromazine, in the liver microsomes of different species, which provides context for the likely biotransformation of DDMCPZ.

| System/Species | Key Enzymes Involved (for CPZ) | Major Metabolic Pathways (for CPZ) | Reference(s) |

| Human Liver Microsomes | CYP1A2, CYP3A4, CYP2D6 | N-demethylation, 5-Sulfoxidation, 7-Hydroxylation | tandfonline.com |

| Rat Liver Microsomes | CYP2D subfamily, CYP2B subfamily | N-demethylation, 5-Sulfoxidation | tandfonline.com |

| Rabbit Liver Homogenates | Not specified (CYP assumed) | N-oxidation, α-C-oxidation (of demethylated metabolites) | nih.gov |

Model Organisms

In vivo studies in model organisms provide a more integrated view of biotransformation, distribution, and excretion.

Rodents (Rat and Rabbit): The rat is a commonly used model in metabolic studies. For chlorpromazine N-oxide, a metabolite of CPZ, oral administration to rats resulted in the identification of several metabolites in urine and feces, including N-desmethylchlorpromazine and its sulfoxide, indicating that reduction followed by subsequent metabolism occurs. nih.gov This highlights the extensive metabolic processing that even primary metabolites undergo. A comparative study of chlorpromazine metabolism in isolated, perfused lungs showed significant species differences between rats and rabbits. While the rat lung primarily produced the N-oxide, the rabbit lung metabolized CPZ, albeit to a lesser extent, via demethylation. nih.gov This finding underscores that extrahepatic tissues can contribute to the metabolic profile and that these contributions vary between species.

Microbial Models (Cunninghamella elegans): Certain microorganisms can mimic mammalian drug metabolism. The fungus Cunninghamella elegans has been shown to metabolize chlorpromazine, producing metabolites such as chlorpromazine sulfoxide and N-desmethylchlorpromazine. asm.org The formation of these metabolites is attributed to cytochrome P-450 monooxygenases within the fungus. asm.org This positions C. elegans as a potential scalable and cost-effective model system for studying the biotransformation of phenothiazines and their metabolites, including DDMCPZ. asm.org

The table below outlines the metabolites of the parent compound, chlorpromazine, observed in different model organisms, illustrating the comparative metabolic capabilities.

| Model Organism | System Studied | Observed Metabolites of Chlorpromazine | Reference(s) |

| Rat | In vivo (urine/feces after CPZ N-oxide dose) | Chlorpromazine, 7-hydroxychlorpromazine (B195717), Chlorpromazine sulphoxide, N-desmethylchlorpromazine, N-desmethylchlorpromazine sulphoxide | nih.gov |

| Rat | Perfused Lung | Chlorpromazine-N-oxide | nih.gov |

| Rabbit | Lung Incubations | Demethylated metabolites | nih.gov |

| Dog | In vivo | Sulfoxide form | inchem.orgdrugbank.com |

| Cunninghamella elegans | In vitro culture | Chlorpromazine sulfoxide, N-desmethylchlorpromazine, N-desmethyl-7-hydroxychlorpromazine, 7-hydroxychlorpromazine sulfoxide, Chlorpromazine N-oxide | asm.org |

Mechanistic Investigations of Didemethylchlorpromazine S Pharmacological Activities

Receptor Binding Profiles in In Vitro Systems

The pharmacological actions of didemethylchlorpromazine are rooted in its interactions with a variety of neurotransmitter receptors. In vitro studies have been instrumental in delineating the binding affinities of this compound for different receptor subtypes, providing a foundational understanding of its potential therapeutic effects and side-effect profile.

Table 1: Dopamine (B1211576) Receptor Binding Affinities

The serotonergic system, with its numerous receptor subtypes (classified as 5-HT1 through 5-HT7), is another significant target for psychoactive compounds. nih.govebi.ac.uk These receptors are involved in a wide array of physiological and psychological processes, including mood, anxiety, and cognition. nih.govebi.ac.uk The 5-HT1A and 5-HT2A receptors, in particular, are important targets for antipsychotic and antidepressant medications. researchgate.net For instance, many atypical antipsychotics exhibit antagonist activity at the 5-HT2A receptor, which is thought to contribute to their therapeutic efficacy. ebi.ac.uk Furthermore, some drugs in this class also show partial agonism at the 5-HT1A receptor. researchgate.net While detailed binding data for this compound across the full spectrum of serotonin (B10506) receptors is not extensively documented in the provided results, its structural relationship to chlorpromazine (B137089), a compound known to interact with multiple serotonin receptors, suggests a likelihood of similar, albeit potentially varied, interactions. researchgate.net The 5-HT2C receptor, which regulates dopamine and norepinephrine (B1679862) release, is another relevant target for many psychotropic drugs. wikipedia.org

This compound's pharmacological profile is further complicated by its interactions with other critical neurotransmitter systems.

Adrenergic Receptors: These receptors, which bind epinephrine (B1671497) and norepinephrine, are divided into alpha (α) and beta (β) subtypes and are involved in regulating processes like blood pressure and heart rate. nih.govmdpi.com Structurally similar monoamines, including dopamine, can also interact with adrenergic receptors. mdpi.com

Cholinergic Receptors: These receptors respond to the neurotransmitter acetylcholine (B1216132) and are categorized as nicotinic (ionotropic) and muscarinic (metabotropic). wikipedia.orgyoutube.com They play crucial roles in both the central and peripheral nervous systems, influencing everything from muscle contraction to cognitive function. youtube.comnih.gov Dysregulation of cholinergic receptors has been implicated in various neurological and psychiatric disorders. nih.govnih.gov

Histaminergic Receptors: There are four known histamine (B1213489) receptor subtypes (H1, H2, H3, and H4). frontiersin.orgturkupetcentre.net this compound has been shown to retain antagonist activity at the histamine H1 receptor. H1 receptor antagonism is a common feature of many first-generation antipsychotics and is associated with sedative effects. wikipedia.org

Table 2: Overview of Neurotransmitter Receptor Interactions

Enzymatic Inhibition and Modulation Studies

Beyond receptor binding, this compound's pharmacological activities are also influenced by its ability to interact with and modulate the function of various enzymes.

A significant area of research for this compound has been its role as an inhibitor of NIMA-related kinase 2 (NEK2). researchgate.netnih.gov NEK2 is a serine/threonine kinase that has been implicated in the regulation of centrosome separation during mitosis. nih.gov Aberrant expression of NEK2 is observed in a variety of human cancers and is correlated with multi-drug resistance, largely through the activation of drug efflux pumps. researchgate.netnih.gov

Computational studies, such as molecular modeling and docking, have identified this compound as a potential small molecule inhibitor of NEK2. researchgate.netnih.gov These in silico analyses suggest that by targeting NEK2, this compound could potentially increase the sensitivity of cancer cells to therapeutic drugs by stabilizing drug influx. researchgate.netnih.gov These findings highlight a potential therapeutic application for this compound outside of its neuropsychiatric effects, specifically in the realm of oncology. researchgate.netnih.gov

The structural characteristics of this compound suggest that it may interact with other enzyme systems as well. For instance, its parent compound, chlorpromazine, is known to be a promiscuous drug that interacts with a multitude of proteins. researchgate.net Given that many psychoactive drugs can influence various enzymatic pathways, it is plausible that this compound could modulate enzymes involved in neurotransmitter metabolism or other cellular signaling cascades. For example, the metabolism of phenothiazines involves various enzymatic processes, and their metabolites can have their own biological activities. While specific data on other enzyme targets for this compound is limited in the provided search results, its chemical structure warrants further investigation into its potential interactions with enzymes like acetylcholinesterase or others involved in neurochemical signaling. researchgate.net

Photobiological and Genotoxicological Research of Didemethylchlorpromazine

Photoreactivity Mechanisms and Photosensitization Potential of Didemethylchlorpromazine and its Chromophore

This compound (DDMCPZ) is a metabolite of chlorpromazine (B137089) (CPZ) formed during Phase I biotransformation. nih.gov Structurally, DDMCPZ retains the same phenothiazine (B1677639) chromophore as its parent compound, which is the part of the molecule responsible for absorbing light. nih.govnih.govosti.gov While the chromophore is identical, the demethylation of the aminoalkyl side chain alters the molecule's hydrophobicity and photochemical characteristics, such as the lifetimes of its excited states. nih.govosti.gov

The primary photoreactivity mechanism for DDMCPZ, upon absorption of light energy, is characterized by a process known as reductive photodehalogenation. nih.govosti.gov This reaction is initiated by the homolytic cleavage (breaking) of the carbon-chlorine bond on the phenothiazine ring. nih.govosti.govscience.gov This cleavage results in the formation of highly reactive aryl radical intermediates. nih.govosti.gov These unstable radicals, along with the potential formation of singlet oxygen, are believed to be the primary mediators of the compound's phototoxic and genotoxic effects, as they can readily react with and damage cellular components like DNA. nih.govmdpi.com Research has confirmed that DDMCPZ is phototoxic to cells, meaning it becomes toxic when exposed to light. nih.govosti.gov The formation of these short-lived but highly reactive radicals is a key factor in its genotoxic consequences. mdpi.com

Table 1: Photoreactivity Profile of this compound

| Property | Description | Reference |

|---|---|---|

| Chromophore | Identical to parent compound, chlorpromazine (phenothiazine ring system). | nih.govnih.gov |

| Key Photoreaction | Reductive photodehalogenation. | nih.govosti.gov |

| Initiation Step | Homolytic cleavage of the carbon-chlorine bond upon light absorption. | nih.govosti.govscience.gov |

| Reactive Intermediates | Aryl radicals. | nih.govosti.gov |

| Photosensitization Outcome | Generation of reactive species that can damage cellular components, leading to phototoxicity. | nih.govmdpi.com |

Photosensitized DNA Damage Induction and Characterization in Cellular Models

When exposed to ultraviolet A (UVA) radiation, this compound acts as a photosensitizer, leading to significant damage to cellular DNA. nih.govresearchgate.net Studies have demonstrated that DDMCPZ promotes extensive DNA photodamage, characterized by the formation of DNA lesions and strand breaks that are largely irreparable by the cell's own machinery. nih.govresearchgate.net

The single-cell gel electrophoresis, or comet assay, is a sensitive and well-established method for quantifying DNA damage in individual cells. nih.govresearchgate.netceon.rs This technique allows for the visualization of DNA strand breaks; damaged DNA migrates further in an electric field, forming a "comet" shape with a tail, the length and intensity of which are proportional to the extent of the damage. ceon.rs

The comet assay has been a pivotal tool in characterizing the photogenotoxicity of DDMCPZ. nih.govnih.gov Research utilizing this method has consistently shown that DDMCPZ, when activated by UVA light, induces extensive DNA photodamage in cellular models. nih.govnih.govresearchgate.net The assay is used not only to detect the initial damage but also to assess the cell's capacity for repair over time. nih.govresearchgate.net In the case of DDMCPZ, comet assays performed after allowing cells recovery periods of 3 to 6 hours revealed that the induced DNA damage was hardly repaired. nih.govresearchgate.net This finding of persistent, extensive DNA damage underscores the significant photogenotoxic potential of this metabolite. nih.gov

To understand the consequences of unrepaired DNA damage, researchers have employed Next-Generation Sequencing (NGS) to evaluate the photomutagenic potential of this compound. nih.govresearchgate.net While the comet assay quantifies DNA damage, NGS provides detailed information about the specific genetic mutations that arise as a result of this damage. nih.govnih.govillumina.com NGS techniques allow for the massively parallel sequencing of millions of DNA fragments, enabling a deep and comprehensive analysis of the mutation spectrum. illumina.com

Mechanisms of Cellular DNA Repair Response to this compound-Induced Photodamage

Eukaryotic cells possess a complex network of DNA repair pathways to counteract damage to the genome from various sources and maintain genomic integrity. nobelprize.orgfudan.edu.cn These pathways, including base excision repair and nucleotide excision repair, are crucial for correcting lesions before they can become fixed as mutations. nobelprize.orgfrontiersin.org However, the efficacy of these repair systems can be overwhelmed by extensive damage.

In the case of this compound-induced photodamage, research indicates that the cellular DNA repair mechanisms are largely ineffective. nih.govresearchgate.net Studies using the comet assay to monitor DNA integrity over time after initial UVA exposure have shown that the extensive DNA damage mediated by DDMCPZ is "hardly repaired." nih.govresearchgate.net Even after recovery periods of up to six hours, during which cellular repair processes are expected to be active, the level of DNA damage in cells treated with DDMCPZ remained high. nih.govresearchgate.net This persistence of damage suggests that the lesions formed are either resistant to recognition and excision by the cell's repair enzymes or that the sheer volume of damage overwhelms the cell's repair capacity. nih.govresearchgate.net The failure of the cellular DNA repair response is a critical factor contributing to the high photogenotoxicity and photomutagenicity of this metabolite. nih.gov

Comparative Photogenotoxicity Studies with Parent Compounds and Other Demethylated Metabolites

A key finding in the photobiological research of chlorpromazine and its metabolites is that the metabolic process of demethylation does not result in detoxification with respect to photosensitivity. nih.govosti.gov Instead, it leads to the formation of metabolites with enhanced phototoxic and photogenotoxic potential. nih.govnih.govosti.gov

Comparative studies have consistently demonstrated that the demethylated metabolites, monodemethylchlorpromazine (DMCPZ) and this compound (DDMCPZ), are significantly more phototoxic and photogenotoxic than the parent compound, chlorpromazine (CPZ). nih.govnih.govnih.gov Using the comet assay on cellular DNA, both DMCPZ and DDMCPZ were found to be more active in causing DNA damage upon UVA irradiation than CPZ itself. nih.gov A crucial difference lies in the repairability of the damage: while DNA damage photosensitized by CPZ is partially repaired by cells, the extensive damage caused by its demethylated metabolites is not. nih.govresearchgate.net Furthermore, the photo-irritation factors (a measure of phototoxicity) for DMCPZ and DDMCPZ are higher than that of CPZ. nih.govosti.gov In contrast, other metabolites such as chlorpromazine sulfoxide (B87167) (CPZSO) and 7-hydroxy-CPZ have been found to be less phototoxic than the parent drug. nih.gov These comparative data highlight that specific metabolic pathways can significantly increase the risk of light-induced toxicity.

Table 2: Comparative Photogenotoxicity of Chlorpromazine and its Metabolites

| Compound | Relative Photogenotoxicity vs. CPZ | DNA Damage Repairability | Reference |

|---|---|---|---|

| Chlorpromazine (CPZ) | Baseline | Partially repaired | nih.govnih.gov |

| Monodemethylchlorpromazine (DMCPZ) | Higher | Hardly repaired | nih.govnih.gov |

| This compound (DDMCPZ) | Higher | Hardly repaired | nih.govnih.gov |

| Chlorpromazine Sulfoxide (CPZSO) | Lower | Not specified as highly damaging | nih.govnih.gov |

| 7-hydroxy-CPZ | Lower | Not specified | nih.gov |

Advanced Analytical and Detection Methodologies for Didemethylchlorpromazine

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental in the analysis of didemethylchlorpromazine, providing the necessary separation from its parent compound and other metabolites.

Ultra-High Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS/MS)

UHPLC-HRMS/MS stands out as a powerful technique for the determination of this compound. researchgate.netnju.edu.cn This method combines the high separation efficiency of UHPLC, which utilizes columns with smaller particle sizes to achieve faster and more resolute separations, with the high sensitivity and specificity of tandem mass spectrometry. frontiersin.orgmeasurlabs.com A developed UHPLC-Q-Orbitrap MS method, for instance, allows for the simultaneous identification and quantification of chlorpromazine (B137089) and its major metabolites, including this compound, in various food matrices. researchgate.netnju.edu.cn The use of a C18 column with a gradient mobile phase of formic acid and ammonium (B1175870) formate (B1220265) in water and acetonitrile (B52724) enables effective separation. nju.edu.cn The high-resolution mass spectrometer, such as a Q Exactive™ Focus, provides accurate mass measurements, which is critical for confident identification of the target analyte. ehu.eus This technique offers excellent linearity, with correlation coefficients (R2) often exceeding 0.999, and low limits of detection and quantification, making it suitable for trace-level analysis. nju.edu.cn

Table 1: UHPLC-HRMS/MS Parameters for this compound Analysis

| Parameter | Details |

| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | Eclipse Plus C18 (100 mm × 2.1 mm, 1.8 μm) |

| Mobile Phase | A: 0.1% v/v formic acid and 10 mmol L−1 ammonium formate in waterB: Acetonitrile |

| Detection | Quadrupole-Orbitrap Mass Spectrometry (Q-Orbitrap MS) |

| **Linearity (R²) ** | >0.999 |

| Application | Quantification in animal-derived foods |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling and Quantification

GC-MS is a well-established technique for the comprehensive analysis of drug metabolites like this compound. nih.govnih.gov It is particularly effective for metabolite profiling in biological fluids. nih.gov A key advantage of GC-MS is its ability to provide detailed structural information through characteristic fragmentation patterns upon electron impact ionization. nih.gov For the analysis of polar metabolites, a derivatization step, such as silylation, is often required to increase volatility and thermal stability. mdpi.compalsystem.com A highly specific and sensitive GC-MS method utilizing selected ion recording has been developed for the quantitative determination of chlorpromazine and five of its major metabolites, including the didemethylated form. nih.gov This method employs deuterium-labeled internal standards for accurate quantification through an inverse stable isotope dilution technique. nih.gov

High Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

HPLC remains a versatile and widely used technique for the analysis of this compound and other chlorpromazine metabolites. nih.govresearchgate.netopenaccessjournals.com Various HPLC methods have been developed, employing different stationary phases and detection systems to suit specific analytical needs. pjoes.com For instance, an ion-pair HPLC method with UV detection has been successfully applied to assay plasma for chlorpromazine and its metabolites. researchgate.net HPLC can be coupled with various detectors, including UV-visible, fluorescence, and mass spectrometry, enhancing its analytical capabilities. openaccessjournals.com The choice of detector depends on the required sensitivity and selectivity. openaccessjournals.com While HPLC with UV detection is common, mass spectrometric detection provides more definitive identification. pjoes.com

Spectroscopic Approaches for Structural Elucidation (e.g., NMR, UV-Vis, Fluorescence Spectroscopy)

Spectroscopic techniques are indispensable for the structural characterization of this compound. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure of a compound. nih.gov While specific NMR data for this compound is not readily available in the provided context, NMR is a standard tool for the structural elucidation of drug metabolites. rsc.orgsemanticscholar.orgcarlroth.com It helps in identifying the position of demethylation and other structural modifications.

UV-Vis Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within a molecule. bioglobax.comtechnologynetworks.com The demethylated metabolites of chlorpromazine, including this compound, maintain an identical chromophore to the parent drug. science.govscience.gov The UV absorption spectra of chlorpromazine and its N-demethylated metabolites are very similar, typically measured in phosphate-buffered saline (PBS). nih.gov

Fluorescence Spectroscopy: This technique can be used to investigate the photochemical properties of molecules. science.gov The nature of the aminoalkyl side chain in chlorpromazine metabolites, such as in this compound, can modulate their photochemical properties, including excited state lifetimes. science.govscience.gov

Table 2: Spectroscopic Properties of Chlorpromazine and its N-demethylated Metabolites

| Technique | Observation |

| UV-Vis Spectroscopy | Demethylated metabolites (DMCPZ, DDMCPZ) have identical chromophores to the parent drug (CPZ). science.govscience.gov |

| Fluorescence Spectroscopy | The aminoalkyl side chain influences photochemical properties like excited state lifetimes. science.govscience.gov |

Radioligand Binding Assays for Quantitative Receptor Interaction Studies (in vitro)

Radioligand binding assays are a crucial in vitro tool for characterizing the interaction of compounds with specific receptors. nih.govnih.govsygnaturediscovery.com These assays utilize a radiolabeled ligand that binds to a receptor of interest. nih.gov By measuring the displacement of the radioligand by an unlabeled compound, such as this compound, the binding affinity (Ki) of the compound for the receptor can be determined. sygnaturediscovery.com These assays are instrumental in understanding the pharmacological profile of drug metabolites. For instance, they can be used to assess the potential for off-target effects by examining the binding of this compound to a panel of different receptors. sigmaaldrich.com While specific data for this compound is not detailed in the provided search results, the methodology is standard for characterizing the receptor binding profile of such metabolites. researchgate.net

Immunochemical Methods for this compound Detection and Quantification

Immunochemical methods, which are based on the specific binding of an antibody to an antigen, offer another approach for the detection and quantification of this compound. wikilectures.eubasicmedicalkey.com These techniques, such as enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA), can be highly sensitive and specific. biologydiscussion.combiochemia-medica.com The development of monoclonal or polyclonal antibodies that recognize this compound would enable the creation of immunoassays for its rapid detection in biological samples. nih.gov These methods can be particularly useful for high-throughput screening applications. biologydiscussion.com

Methodological Advancements in Sample Preparation and Extraction for this compound Analysis

The accurate and sensitive determination of this compound, a key metabolite of chlorpromazine, in biological matrices is critically dependent on the efficacy of sample preparation and extraction. These initial steps are designed to isolate the target analyte from complex sample constituents, such as proteins and lipids, which can interfere with subsequent analysis. The primary goals of these methodologies are to eliminate interfering substances, concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument. ethernet.edu.et The most prevalent techniques employed for the extraction of this compound and related phenothiazine (B1677639) metabolites are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.netresearchgate.net

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional and widely used technique based on the principle of partitioning an analyte between two immiscible liquid phases. ethernet.edu.et Typically, an aqueous sample containing this compound is adjusted to a specific pH to ensure the analyte is in a neutral, un-ionized state, thereby increasing its solubility in an organic solvent. The choice of solvent is critical; common solvents for phenothiazine metabolites include heptane, often mixed with a small percentage of isoamyl alcohol to improve recovery. moca.net.ua

The general procedure involves mixing the biological sample (e.g., plasma, urine) with an appropriate organic solvent. After vigorous mixing, the two phases are separated by centrifugation. The organic layer, now containing the analyte, is carefully removed and evaporated to dryness. The residue is then reconstituted in a smaller volume of a solvent suitable for the chromatographic analysis, achieving concentration of the analyte. moca.net.ua For instance, some protocols describe extraction with heptane, followed by re-extraction into an acidic solution, which can then be directly analyzed or further processed. moca.net.ua

Solid-Phase Extraction (SPE)

Solid-phase extraction has become increasingly popular due to its advantages over LLE, including higher efficiency, greater selectivity, reduced consumption of organic solvents, and ease of automation. researchgate.net SPE utilizes a solid sorbent packed into a cartridge or well plate to selectively adsorb the analyte from the liquid sample.

The process involves several key steps:

Conditioning: The sorbent is activated with a solvent like methanol, followed by water or a buffer to prepare it for sample interaction.

Loading: The pre-treated sample is passed through the sorbent bed, where the analyte is retained through hydrophobic, ion-exchange, or polar interactions.

Washing: The sorbent is washed with specific solvents to remove unretained matrix interferences while the analyte remains bound.

Elution: A strong organic solvent or a solvent with an altered pH is used to disrupt the analyte-sorbent interaction and elute the purified analyte for analysis.

For this compound and other chlorpromazine metabolites, various SPE sorbents have been successfully applied. Mixed-mode SPE, which combines two retention mechanisms (e.g., reversed-phase and ion-exchange), is particularly effective for extracting basic drugs from complex matrices. researchgate.net For example, Strata-X, a polymeric mixed-mode sorbent, has demonstrated satisfactory extraction efficiency for chlorpromazine and its metabolites from environmental water samples, with recoveries exceeding 60%. researchgate.net

Recent Advancements in SPE:

Magnetic Solid-Phase Extraction (MSPE): This technique utilizes magnetic nanoparticles as the sorbent material. It simplifies the extraction process by eliminating the need for centrifugation or filtration, as the sorbent can be easily separated from the sample solution using an external magnetic field. A method using MSPE for the parent drug chlorpromazine reported varying extraction efficiencies depending on the matrix: 74% in water, 27% in urine, and 16% in plasma. researchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, the QuEChERS approach has been adapted for pharmaceutical analysis. It typically involves an initial extraction with acetonitrile, followed by a "salting-out" step to induce phase separation. A subsequent clean-up step, known as dispersive SPE (dSPE), uses a small amount of sorbent to remove interferences. A modified QuEChERS method for chlorpromazine and its metabolites in animal-derived foods, using a PRiME HLB sorbent for cleanup, yielded recoveries ranging from 50.4% to 118.6%. researchgate.net

The selection of an appropriate extraction method depends on the specific requirements of the analysis, including the nature of the biological matrix, the required sensitivity, and laboratory throughput.

Research Findings on Extraction Methods

The following tables summarize published findings on the extraction of this compound and its parent compound from various matrices.

Table 1: Liquid-Liquid Extraction (LLE) Methods

| Analyte(s) | Matrix | Extraction Solvent | Key Parameters | Reported Recovery | Analytical Method |

|---|---|---|---|---|---|

| Thioridazine | Plasma | Heptane | Re-extraction into acetic acid | Not specified | Spectrofluorimetry moca.net.ua |

Table 2: Solid-Phase Extraction (SPE) and Related Methods

| Analyte(s) | Matrix | Method/Sorbent | Elution Solvent | Reported Recovery | Analytical Method |

|---|---|---|---|---|---|

| Chlorpromazine | Water, Urine, Plasma | MSPE | Not specified | 16-74% researchgate.net | HPLC-UV researchgate.net |

| Chlorpromazine & Metabolites | Animal Tissues | QuEChERS / PRiME HLB | Acetonitrile with 0.2% formic acid | 50.4 - 118.6% researchgate.net | UHPLC-Q-Orbitrap MS researchgate.net |

| Chlorpromazine & Metabolites | Surface Water | SPE / Strata-X | Not specified | >60% researchgate.net | HPLC-ESI-MS/MS researchgate.net |

Computational and in Silico Studies of Didemethylchlorpromazine

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying potential biological targets and estimating the binding affinity of a ligand.

In the context of didemethylchlorpromazine, molecular docking simulations have been employed to identify its potential as an inhibitor for specific protein targets. One such study focused on NIMA-related kinase 2 (NEK2), a protein implicated in multidrug resistance in various cancers. asm.orgpharmgkb.org In this research, this compound was identified as a potential small molecule inhibitor of NEK2. The docking was performed using the Glide module of the Schrödinger suite, and the compound exhibited a significant glide score, indicating a strong binding affinity to the active site of NEK2. asm.orgrsc.org

The predictive power of molecular docking extends to a wide array of protein targets. For phenothiazine (B1677639) derivatives in general, docking studies have explored their binding to various receptors, including those relevant to antimicrobial and anti-Alzheimer's activities. amazonaws.comrsc.org For instance, some phenothiazine analogs have shown high binding affinities to the acetylcholinesterase (AChE) enzyme, a key target in Alzheimer's disease research. amazonaws.comresearchgate.net These studies often reveal key interactions, such as hydrogen bonds and pi-cation interactions, that stabilize the ligand-protein complex. asm.org

To provide a clearer picture of the binding potential of this compound, a comparative data table of docking scores for phenothiazine derivatives against various targets is presented below.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| This compound | NEK2 | -9.38 | Not specified |

| Donepezil (Standard) | AChE (4EY7) | -16.9898 | Not specified |

| Phenothiazine Analog A8 | AChE (4EY7) | -13.4237 | Hydrophobic interactions, Hydrogen bonds |

| NSC132828 | NEK2 | -9.40 | Hydrogen bond with His64, Glu126, Arg129; Pi-Cation interaction with Arg129, Arg130 |

| NSC636674 | NEK2 | Not specified | Two hydrogen bonds with Glu126, Glu292; Pi-pi stacking with Arg130 |

Molecular Dynamics Simulations to Elucidate Conformational Changes and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. These simulations are crucial for understanding the dynamic nature of ligand-target interactions, which cannot be fully captured by static docking models. nih.govnih.gov

MD simulations of chlorpromazine (B137089) have been used to investigate its interaction with lipid bilayers, which are fundamental components of cell membranes. nih.govacs.org These studies show that the orientation and conformation of the phenothiazine ring structure and its side chain vary depending on the lipid environment. nih.gov Neutral chlorpromazine, for example, tends to locate within the lipid tail region of phospholipids. nih.gov It can induce ordering of the lipid tails, which is a significant finding as it suggests an influence on membrane properties. nih.gov Given the structural similarity, this compound is expected to exhibit comparable behavior, with its demethylated side chain potentially altering the specifics of its interaction and positioning within the membrane.

Furthermore, MD simulations have been instrumental in elucidating the blocking mechanism of chlorpromazine on ion channels, such as the nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov These simulations revealed that chlorpromazine binding not only physically obstructs the ion channel but also significantly inhibits the conformational transitions necessary for the receptor's biological function. nih.gov The cationic head of chlorpromazine was shown to form strong hydrogen bonds with specific residues within the channel pore. nih.gov this compound, also possessing a cationic amine group, would likely engage in similar electrostatic interactions, with the precise nature of these interactions being subtly different due to the absence of methyl groups.

The conformational flexibility of the phenothiazine ring system itself has been a subject of theoretical investigation. rsc.orgadatbank.ronih.gov The tricyclic core of phenothiazines is not planar and can adopt different conformations, which can influence its binding to various targets. rsc.org MD simulations can explore these conformational landscapes and identify the most stable and biologically relevant poses when interacting with a target protein.

Prediction of Biotransformation Pathways and metabolite Formation using Computational Models

Computational models are increasingly used to predict the metabolic fate of xenobiotics, including drugs and their derivatives. rsc.orgmdpi.comnih.gov These tools can forecast potential metabolites, identify sites of metabolism (SoM), and suggest the enzymes involved, primarily from the cytochrome P450 (CYP) superfamily. mdpi.comfrontiersin.org

For this compound, we can infer its likely biotransformation pathways based on the known metabolism of its parent compound, chlorpromazine, and the capabilities of modern prediction software like BioTransformer. drugbank.cominchem.orgnih.govbiotransformer.ca Chlorpromazine undergoes extensive metabolism, with major routes including hydroxylation, N-oxidation, sulfoxidation, and demethylation. drugbank.cominchem.org

This compound is itself a metabolite of chlorpromazine, formed through the removal of both methyl groups from the aminopropyl side chain. drugbank.com As a primary amine, it is susceptible to further metabolic transformations. Computational tools can predict the following likely metabolic pathways for this compound:

Hydroxylation: The phenothiazine ring is a prime target for hydroxylation, typically at the 3 and 7 positions. This is a common phase I metabolic reaction catalyzed by CYP enzymes.

Sulfoxidation: The sulfur atom in the phenothiazine ring can be oxidized to form a sulfoxide (B87167), a major metabolite of many phenothiazines. mdpi.cominchem.org

N-oxidation: The primary amine of the side chain can undergo oxidation.

Conjugation (Phase II Metabolism): The hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion. drugbank.com

Tools like BioTransformer integrate knowledge-based rules and machine learning to predict these transformations. nih.govnih.govbiotransformer.ca When a compound's structure is submitted, the software identifies potential sites of metabolism and the corresponding enzymatic reactions.

Below is a table of predicted metabolites for this compound based on known phenothiazine metabolism and the capabilities of computational prediction tools.

| Parent Compound | Predicted Metabolic Reaction | Predicted Metabolite | Enzyme Family (Predicted) |

|---|---|---|---|

| This compound | Ring Hydroxylation | 7-hydroxy-didemethylchlorpromazine | CYP450 |

| This compound | Sulfoxidation | This compound sulfoxide | CYP450 (e.g., CYP1A2, CYP3A4) |

| This compound | N-oxidation | This compound N-oxide | CYP450 |

| 7-hydroxy-didemethylchlorpromazine | Glucuronidation | 7-hydroxy-didemethylchlorpromazine glucuronide | UGT (UDP-glucuronosyltransferase) |

In Silico Assessment of Molecular Properties for Research Applications (e.g., Theoretical ADME Predictions in Computational Models)

In silico assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug discovery, allowing for the early identification of compounds with favorable pharmacokinetic profiles. nih.govnih.govmdpi.comparssilico.com Various computational models and rules, such as Lipinski's rule of five, are used to predict the drug-likeness of a molecule. acs.orgimmunocure.us

This compound has been evaluated using such in silico tools. A study that screened for small molecule inhibitors of NEK2 assessed its properties using Molinspiration. asm.orgparssilico.com The results indicated that this compound satisfies Lipinski's rule of five, suggesting good potential for oral bioavailability. asm.orgimmunocure.us Specifically, the study confirmed that the compound has no violations of the following criteria: not more than 5 hydrogen bond donors, not more than 10 hydrogen bond acceptors, a molecular weight under 500, and a partition coefficient (log P) less than 5. asm.orgparssilico.com

More detailed ADME properties can be predicted using web-based tools like SwissADME. nih.govmdpi.comyoutube.comswissadme.ch These platforms provide predictions for a range of parameters crucial for research applications. While a specific SwissADME analysis for this compound is not published, we can predict its properties based on its chemical structure and data from similar phenothiazine derivatives. nih.gov

Key predicted ADME properties for this compound would likely include:

Lipophilicity (LogP): As a phenothiazine derivative, it is expected to be lipophilic, which is crucial for crossing biological membranes.

Water Solubility: The compound's solubility is a critical factor for its absorption.

Gastrointestinal (GI) Absorption: High GI absorption is predicted for many phenothiazines due to their physicochemical properties.

Blood-Brain Barrier (BBB) Permeability: Phenothiazines are known to cross the BBB to exert their effects on the central nervous system. Computational models can predict the likelihood of this permeation. frontiersin.orgnih.govmdpi.comnih.govresearchgate.net

CYP450 Inhibition: this compound, like its parent compound, may inhibit certain CYP450 isoforms, which could lead to drug-drug interactions.

Drug-likeness: Beyond Lipinski's rule, other filters like Ghose and Veber rules can provide further confidence in a compound's potential as a drug candidate. nih.gov

The following table summarizes the predicted molecular and ADME properties for this compound based on computational models and data from related compounds.

| Property | Predicted Value/Classification | Implication for Research |

|---|---|---|

| Molecular Weight | < 500 g/mol | Favorable for oral bioavailability (Lipinski's rule satisfied) |

| LogP (Lipophilicity) | < 5 | Good membrane permeability (Lipinski's rule satisfied) |

| Hydrogen Bond Donors | ≤ 5 | Favorable for oral bioavailability (Lipinski's rule satisfied) |

| Hydrogen Bond Acceptors | ≤ 10 | Favorable for oral bioavailability (Lipinski's rule satisfied) |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Good cell permeability |

| Gastrointestinal Absorption | High (Predicted) | Potential for good oral absorption |

| Blood-Brain Barrier Permeant | Yes (Predicted) | Potential for CNS activity |

| CYP2D6 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions |

| Drug-Likeness (Lipinski) | Yes, 0 violations | Good candidate for further development |

Structure Activity Relationship Sar Studies of Didemethylchlorpromazine and Its Analogues

Impact of Side-Chain Demethylation on Chemical Reactivity and Biological Activity

The metabolic conversion of chlorpromazine (B137089) to didemethylchlorpromazine involves the removal of both methyl groups from the terminal nitrogen of the aminopropyl side chain. This N-demethylation is a significant structural modification that profoundly alters the compound's physicochemical properties and, consequently, its reactivity and biological effects.

One of the most notable changes is the increase in phototoxicity. Studies have consistently shown that demethylated metabolites, including this compound, are more phototoxic and photogenotoxic than the parent chlorpromazine. nih.govresearchgate.net Upon exposure to UVA radiation, this compound promotes extensive DNA damage, which, unlike the damage caused by chlorpromazine, is not easily repaired by cellular mechanisms. researchgate.net This enhanced photoreactivity is linked to changes in hydrophobicity and other photochemical properties modulated by the nature of the aminoalkyl side chain. science.gov

Influence of Structural Substituents on Photoreactivity Patterns

The photoreactivity of this compound is largely dictated by its tricyclic phenothiazine (B1677639) core and the substituent at the 2-position. The fundamental photoreactivity pattern is shared with its parent compound, chlorpromazine, as they possess the identical chromophore—the chlorinated phenothiazine ring system—which is responsible for absorbing UV radiation. researchgate.net

The primary event in the photoreactivity of these compounds is the reductive photodehalogenation, which is triggered by the homolytic cleavage of the carbon-chlorine bond at the 2-position of the phenothiazine ring. mdpi.comscience.gov This process generates highly reactive aryl radical intermediates that can subsequently interact with biological molecules, leading to cellular damage. The presence and type of halogen substituent are critical; the phototoxic potential of phenothiazines generally follows the order: fluorinated > chlorinated > non-halogenated derivatives.

While the core photoreactivity is determined by the ring system, the N-demethylated side chain of this compound does influence the compound's photochemical properties, such as the lifetimes of its excited states. science.gov However, it does not alter the fundamental mechanism of dehalogenation. Other structural modifications, such as the oxidation of the sulfur atom in the phenothiazine ring to form a sulfoxide (B87167), can also occur upon UV irradiation and contribute to the complex mixture of photoproducts. mdpi.com

Correlation of Structural Modifications with Receptor Binding Affinities

The interaction of phenothiazine derivatives with neurotransmitter receptors is a key determinant of their pharmacological effects. The parent compound, chlorpromazine, is known for its broad receptor binding profile, acting as an antagonist at various dopamine (B1211576), serotonin (B10506), adrenergic, and muscarinic receptors. amazonaws.com Structural modifications, particularly those involving the side chain and the phenothiazine ring, significantly alter this binding profile.

The N-demethylation that produces this compound generally results in a reduced affinity for dopamine D2 receptors, a primary target for antipsychotic activity. auburn.edu This is a classic example of a structure-activity relationship where the tertiary amine of the parent compound is optimal for this specific interaction. slideshare.net Furthermore, studies have indicated that while chlorpromazine has activity at serotonin 5-HT2A receptors, its metabolites may lose this activity, distinguishing their profile from that of second-generation antipsychotics.

Below is a table summarizing the receptor binding affinities for the parent compound, Chlorpromazine, which provides a baseline for understanding the changes in its metabolites.

Table 1: Receptor Binding Profile of Chlorpromazine

This interactive table displays the binding affinities (Ki in nM) of Chlorpromazine for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. Users can sort the table by receptor type or affinity.

| Receptor Subtype | Ki (nM) | Receptor Family |

|---|---|---|

| Dopamine D1 | 18 | Dopamine |

| Dopamine D2 | 2.96 | Dopamine |

| Dopamine D3 | 4.56 | Dopamine |

| Dopamine D5 | 9 | Dopamine |

| Serotonin 5-HT2A | 9.4 | Serotonin |

| Serotonin 5-HT6 | 3 | Serotonin |

| Serotonin 5-HT7 | 5.6 | Serotonin |

| Histamine (B1213489) H1 | 3.75 | Histamine |

| Adrenergic α1 | - | Adrenergic |

| Muscarinic M1/M2 | - | Muscarinic |

Data sourced from available literature. amazonaws.comauburn.edu Note: Specific Ki values for α1 and M1/M2 receptors are variable in literature but affinity is well-established.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives and Their Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activities or properties. nih.gov For phenothiazine derivatives like this compound, QSAR studies provide valuable insights into predicting their effects without exhaustive experimental testing.

Various QSAR models have been developed for phenothiazines, focusing on different biological endpoints. For example, three-dimensional QSAR (3D-QSAR) studies using methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied to model the butyrylcholinesterase (BuChE) inhibitory activity of phenothiazine analogues. These models identify key steric and electrostatic fields that govern the interaction with the enzyme, providing a roadmap for designing more potent inhibitors.

Theoretical studies have also employed QSAR to specifically investigate chlorpromazine and its metabolites. researchgate.net Using tools like Toxtree, which predicts toxic hazards based on chemical structure, researchers have been able to assess the potential toxicity of metabolites like this compound. Such models have supported experimental findings, for instance, by identifying the chlorinated phenothiazine scaffold as a key structural alert for phototoxicity. researchgate.net These in silico approaches are critical for early-stage hazard identification in drug development. researchgate.net

The table below summarizes various QSAR studies performed on phenothiazine derivatives, which are structural analogues of this compound.

Table 2: Examples of QSAR Models for Phenothiazine Derivatives

This interactive table summarizes different QSAR studies on phenothiazine analogues. Users can sort by the biological activity being modeled or the QSAR method used.

| Modeled Biological Activity | QSAR Method(s) | Key Findings/Descriptors |

|---|---|---|

| Butyrylcholinesterase (BuChE) Inhibition | 3D-QSAR (CoMFA/CoMSIA) | Steric and electrostatic fields are critical for inhibitory activity. |

| Reproductive Toxicity | EML-based QSAR | Identified descriptors like TPSA, naccr, and Smin for predicting toxicity. nih.gov |

| General Toxicity | Toxtree (Decision Tree) | Structural alerts related to the phenothiazine ring predict potential toxicity. researchgate.net |

| Phototoxicity | GCN (AI Model) | The chlorinated phenothiazine scaffold is a major contributor to phototoxicity. |

Structural Determinants of Enzymatic Interaction and Inhibition

The enzymatic interactions of this compound are twofold: its formation via metabolic enzymes and its own potential to inhibit enzymes. This compound is a product of Phase I metabolism of chlorpromazine, catalyzed primarily by cytochrome P450 (CYP) isoenzymes, including CYP1A2, CYP2D6, and CYP3A4. drugbank.comwikipedia.orgnih.gov The structure of the parent drug, with its accessible N-alkyl groups, makes it a substrate for these demethylating enzymes.

Once formed, this compound can itself interact with and inhibit other enzymes. A significant target for phenothiazines is butyrylcholinesterase (BuChE). The structural features of phenothiazines that determine this inhibitory activity include the tricyclic ring system and, crucially, the nature of the side chain at the N-10 position. cdnsciencepub.com The length and composition of this side chain are critical for fitting into the enzyme's active site. The primary amine of this compound, compared to the tertiary amine of chlorpromazine, alters this interaction, influencing its inhibitory potency.

Furthermore, the parent compound chlorpromazine is known to be an inhibitor of CYP1A2 and CYP2D6. nih.gov While direct inhibitory data for this compound on CYP enzymes is limited, metabolites of drugs often retain or even have altered inhibitory profiles against the very enzymes that produce them. nih.govbiomolther.org The structural determinants for this interaction would involve the phenothiazine ring's ability to bind to the active site of the CYP enzyme, potentially leading to competitive or non-competitive inhibition.

Neurochemical System Interactions of Didemethylchlorpromazine Mechanistic and in Vitro Focus

Mechanisms of Interaction with Dopaminergic Pathways and Their Components

Didemethylchlorpromazine, also known as nor₂-chlorpromazine, is formed through the N-demethylation of chlorpromazine (B137089). While extensive research has detailed the binding affinities of chlorpromazine to various dopamine (B1211576) receptors, specific in vitro binding data for this compound is less prevalent in publicly accessible scientific literature.

Mechanisms of Interaction with Serotonergic Pathways and Their Components

Similar to its interactions with the dopaminergic system, the specific in vitro activities of this compound on serotonergic pathways are not extensively documented. The parent compound, chlorpromazine, is known to interact with various serotonin (B10506) (5-HT) receptors, including acting as an antagonist at 5-HT₂ₐ and 5-HT₂c receptors. This interaction with the serotonergic system is thought to contribute to the broader therapeutic and side-effect profile of typical antipsychotics.

A study comparing the in vitro and in vivo activities of chlorpromazine and its metabolites found that while chlorpromazine itself possesses 5-HT₂ₐ receptor blocking effects, its metabolites, including by extension this compound, did not exhibit this activity. This suggests that the N-demethylation of chlorpromazine to this compound may lead to a loss of affinity for the 5-HT₂ₐ receptor. This lack of serotonergic activity in the metabolites could explain some of the differences observed between the in vitro and in vivo pharmacological profiles of chlorpromazine.

Influence on Neurotransmitter Homeostasis and Transport Mechanisms in Cellular or Tissue Models

The influence of this compound on the intricate mechanisms of neurotransmitter homeostasis, particularly concerning the reuptake of dopamine and serotonin via their respective transporters (DAT and SERT), is another area where specific data is limited. The parent compound, chlorpromazine, has been shown to have complex effects on dopamine metabolism, including increasing the turnover of dopamine in the brain. Furthermore, there is evidence that antipsychotic drugs can interact with and block the dopamine transporter.

Q & A

Q. What are the recommended methods for synthesizing DDMCPZ and confirming its structural integrity?

DDMCPZ, a demethylated metabolite of chlorpromazine (CPZ), can be synthesized via stepwise demethylation of CPZ. A validated approach involves alkylating 2-chlorophenothiazine with 3-methylaminopropyl chloride under controlled alkaline conditions, followed by purification via column chromatography . Structural confirmation requires:

- Nuclear Magnetic Resonance (NMR) : To verify the absence of methyl groups on the side-chain amine.

- Mass Spectrometry (MS) : To confirm the molecular ion peak (e.g., m/z 318 for DDMCPZ) .

- High-Performance Liquid Chromatography (HPLC) : Paired with a phenothiazine-specific column (C18) to ensure purity (>98%) .

Q. Which analytical techniques are most effective for detecting DDMCPZ in biological matrices?

- LC-MS/MS : Offers high sensitivity (detection limit ~0.1 ng/mL) for quantifying DDMCPZ in plasma or tissue homogenates. Use deuterated DDMCPZ as an internal standard to correct for matrix effects .

- HPLC-UV : Suitable for in vitro studies, with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) and UV detection at 254 nm .

- Thin-Layer Chromatography (TLC) : Preliminary screening using silica gel plates and iodine vapor visualization .

Advanced Research Questions

Q. How does DDMCPZ’s phototoxicity mechanism differ from CPZ and other metabolites?

DDMCPZ retains CPZ’s tricyclic chromophore but lacks dimethyl groups, altering its photochemical behavior. Key findings include:

- Reactive Oxygen Species (ROS) Generation : DDMCPZ produces singlet oxygen (¹O₂) and superoxide radicals under UVA exposure, measured via Electron Paramagnetic Resonance (EPR) with spin traps like TEMPO .

- DNA Adduct Formation : Gel electrophoresis and comet assays reveal DDMCPZ-induced DNA strand breaks in human keratinocytes at lower concentrations than CPZ (IC₅₀: 12 μM vs. 25 μM) .

- Comparative Studies : Use laser flash photolysis to compare triplet-state lifetimes; DDMCPZ exhibits prolonged triplet states (τ = 120 μs) vs. CPZ (τ = 85 μs), enhancing phototoxic potential .

Q. How can contradictory data on DDMCPZ’s photogenotoxicity across studies be resolved?

Discrepancies often arise from variability in experimental models or light sources. Mitigate these by:

- Standardizing Light Exposure : Use calibrated UVA lamps (320–400 nm, 5 J/cm²) and control for oxygen levels .

- Multi-Model Validation : Combine in vitro (3D skin models) and in silico (QSAR predictions) approaches to assess consistency .

- Meta-Analysis : Apply PRISMA guidelines to systematically review literature, focusing on studies with validated DDMCPZ concentrations and defined endpoints (e.g., IC₅₀, comet assay results) .

Q. What experimental design considerations are critical for assessing DDMCPZ’s photogenotoxicity?

- Dose-Response Curves : Test concentrations from 1–50 μM in keratinocytes or fibroblasts, including dark controls .

- Endpoint Triangulation : Combine neutral red uptake (cell viability), comet assays (DNA damage), and EPR (radical detection) for mechanistic insights .

- Positive Controls : Use 8-methoxypsoralen (8-MOP) for photogenotoxicity benchmarks .

Q. How do structural modifications in DDMCPZ influence its pharmacological activity compared to CPZ?

- Side-Chain Demethylation : Reduces lipophilicity (logP: 4.1 vs. 5.2 for CPZ), altering blood-brain barrier penetration .

- Receptor Binding Assays : Radioligand displacement studies show DDMCPZ has lower affinity for dopamine D₂ receptors (Ki = 450 nM vs. 85 nM for CPZ) but retains histamine H₁ antagonism .

- Metabolic Stability : Incubate with human liver microsomes; DDMCPZ exhibits slower CYP450-mediated oxidation (t₁/₂ = 45 min) than CPZ (t₁/₂ = 20 min) .

Q. What are the stability and storage requirements for DDMCPZ in research settings?

- Storage Conditions : Store at -20°C in amber vials under inert gas (argon) to prevent oxidation .

- Stability Testing : Monitor degradation via HPLC every 6 months; discard if purity drops below 95% .

- Solution Stability : Prepare fresh solutions in degassed PBS (pH 7.4) for phototoxicity assays to minimize ROS quenching .

Methodological Best Practices

- Research Question Formulation : Align with FINERMAPS criteria (Feasible, Novel, Ethical, Relevant) .

- Data Presentation : Follow journal-specific guidelines (e.g., Journal of Materials Chemistry A) for figures: limit chemical structures in graphics and emphasize mechanistic diagrams .

- Literature Reviews : Critically synthesize findings using frameworks like PRISMA, highlighting knowledge gaps (e.g., DDMCPZ’s long-term phototoxic effects in vivo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.